molecular formula C8H12N2O B1527276 2-(Propan-2-yloxy)pyridin-4-amine CAS No. 1247371-36-3

2-(Propan-2-yloxy)pyridin-4-amine

Cat. No. B1527276
M. Wt: 152.19 g/mol
InChI Key: DUISQAUONICSBN-UHFFFAOYSA-N
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Description

“2-(Propan-2-yloxy)pyridin-4-amine” is a chemical compound with the molecular weight of 152.2 . The physical form of this compound can be either liquid or powder .


Synthesis Analysis

The synthesis of “2-(Propan-2-yloxy)pyridin-4-amine” and its derivatives has been a topic of interest in the field of medicinal chemistry . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Propan-2-yloxy)pyridin-4-amine” include a molecular weight of 152.2 , a storage temperature of 4°C . The physical form of this compound can be either liquid or powder .

Scientific Research Applications

1. Catalysis and Synthesis

2-(Propan-2-yloxy)pyridin-4-amine and related compounds are significant in the field of catalysis. For instance, Palladium(II) complexes of (pyridyl)imine ligands, which may include similar structures, have been used as catalysts for the methoxycarbonylation of olefins. This process is crucial for producing linear and branched esters, highlighting the compound's role in facilitating important chemical transformations (Zulu et al., 2020).

2. Enantioselective Reactions

Compounds structurally similar to 2-(Propan-2-yloxy)pyridin-4-amine have been utilized in enantioselective reactions. For instance, asymmetric A(3) reactions involving pyrrolidine and related amines with copper iodide and a cocatalyst have been documented, where propargylamines are obtained with high enantiomeric excess. This showcases the compound's utility in producing enantioselectively significant products (Zhao & Seidel, 2015).

3. Synthesis of Heterocyclic Compounds

Compounds like 2-(Propan-2-yloxy)pyridin-4-amine play a role in synthesizing heterocyclic compounds. For example, they are involved in generating fused imidazo-diazines and imidazo-pyridines using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This process is significant for creating a variety of imidazo-fused heteroaromatics, indicating the compound's importance in heterocyclic chemistry (Garzón & Davies, 2014).

4. Pharmaceutical Synthesis

In the field of pharmaceuticals, similar compounds have been employed in synthesizing enantioenriched amines, such as in the preparation of precursors for Levofloxacin, an antimicrobial agent. This demonstrates the compound's relevance in the synthesis of medically important substances (Mourelle-Insua et al., 2016).

Safety And Hazards

The safety information for “2-(Propan-2-yloxy)pyridin-4-amine” includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and requiring special storage conditions .

Future Directions

The future directions for “2-(Propan-2-yloxy)pyridin-4-amine” could involve further optimization of the compound by introducing pyridin-2-yloxy substructure . This could lead to the discovery of new compounds with excellent fungicidal activities .

properties

IUPAC Name

2-propan-2-yloxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUISQAUONICSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yloxy)pyridin-4-amine

CAS RN

1247371-36-3
Record name 2-(propan-2-yloxy)pyridin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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